molecular formula C8H13F2N3 B2853592 1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane CAS No. 2309461-05-8

1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane

Cat. No. B2853592
M. Wt: 189.21
InChI Key: JPDRVXICHIPWTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, azides are generally introduced into organic molecules through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source . The presence of the difluoromethyl group might complicate the synthesis and require specific conditions or protective groups .


Chemical Reactions Analysis

Azides are known to participate in a variety of reactions, most notably the Huisgen cycloaddition (or “click” reaction) with alkynes to form 1,2,3-triazoles . The reactivity of the compound could also be influenced by the difluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. Azides tend to be thermally sensitive and can decompose explosively, while fluorine atoms are highly electronegative and can influence properties like polarity and acidity .

Safety And Hazards

Azides are generally considered hazardous due to their potential to decompose explosively. Proper safety measures should be taken when handling azide-containing compounds .

Future Directions

The use of azides in organic synthesis and material science is a topic of ongoing research. They have found applications in areas like the synthesis of pharmaceuticals, bioconjugation, and the preparation of functional materials . The introduction of fluorine atoms into organic compounds is also a significant area of research, given the unique properties of fluorine .

properties

IUPAC Name

1-(azidomethyl)-2,2-difluoro-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N3/c1-7(6-12-13-11)4-2-3-5-8(7,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDRVXICHIPWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane

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